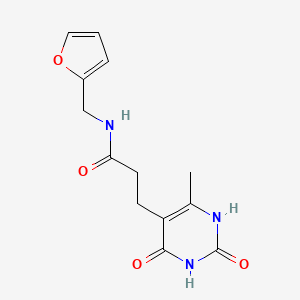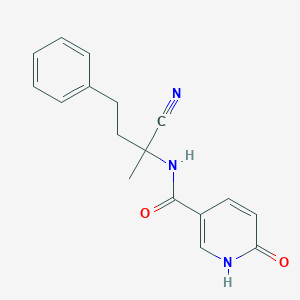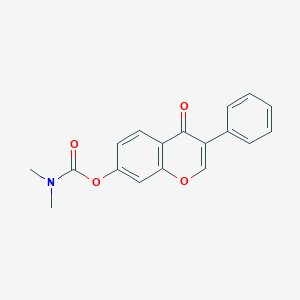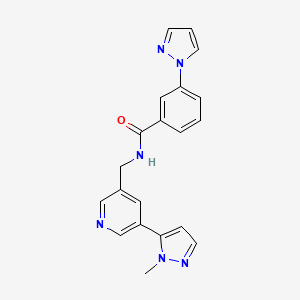
N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide, also known as DPP-4 inhibitor, is a class of oral hypoglycemic agents used to treat type 2 diabetes mellitus. This compound is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones, which are responsible for regulating glucose homeostasis.
Scientific Research Applications
Formation and Reactivity of Polysubstituted Derivatives
Studies have explored the formation of polysubstituted pyridin-2-one derivatives through reactions involving 3-oxobutanamide with α,β-ethylenic ketones and amides. These reactions lead to the creation of new di-, tetra-, and hexa-hydropyridin-2-one derivatives, with the degree of unsaturation of the product depending on the experimental conditions (OrsquoCallaghan et al., 1997).
Stereoselective Synthesis and Photocyclization
Another area of interest is the stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones. This process demonstrates the mechanistic implications for the Norrish/Yang reaction, providing valuable insights into the synthesis of chiral compounds and the role of hydrogen bonding in stereodirecting effects (Griesbeck & Heckroth, 2002).
Rhodium-Catalyzed Conjugate Addition Reactions
The rhodium-catalyzed conjugate addition of arylboronic acids to 4-oxobutenamides has been shown to provide high regio- and enantioselectivity, demonstrating the potential for selective derivatization in synthetic chemistry (Zigterman et al., 2007).
Environmental and Analytical Applications
Research also delves into the environmental and analytical implications of compounds structurally related to N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide. For instance, the study of indoor and outdoor air concentrations of perfluoroalkyl sulfonamides and polybrominated diphenyl ethers provides insights into the environmental behavior of persistent organic pollutants (Shoeib et al., 2004).
Biocatalytic Synthesis
The biocatalytic synthesis of (S)-2-hydroxy-2-methylbutyric acid using "thio-disguised" precursors and oxynitrilase catalysis highlights the potential of biocatalysis in achieving high enantioselectivity in synthetic organic chemistry (Fechter et al., 2007).
properties
IUPAC Name |
N-(1-cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O2/c1-2-3-11(9-18)19-15(21)7-6-14(20)10-4-5-12(16)13(17)8-10/h4-5,8,11H,2-3,6-7H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUFZGZBASLMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCC(=O)C1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2719995.png)



![4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile](/img/structure/B2720003.png)

![4-(4-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2720007.png)
![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2720009.png)

![2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2720011.png)


![3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylquinoline](/img/structure/B2720015.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2720016.png)